

The Discovery and Synthesis of Ciclopirox: A Technical Guide

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Compound of Interest

Compound Name: *Ciclopirox Olamine*

Cat. No.: *B1668986*

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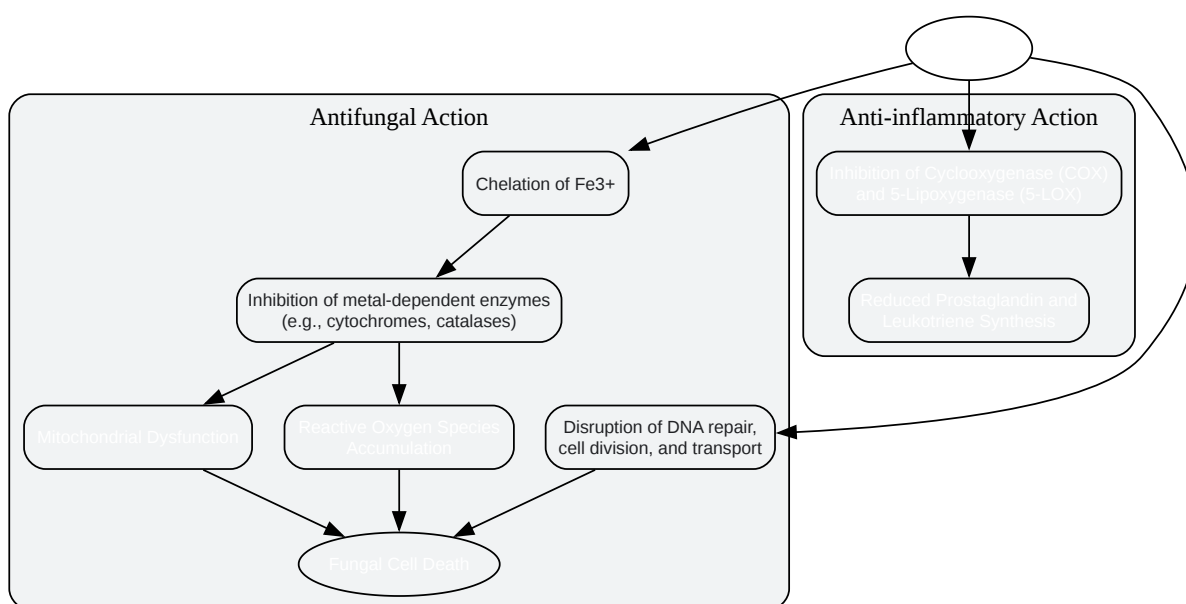
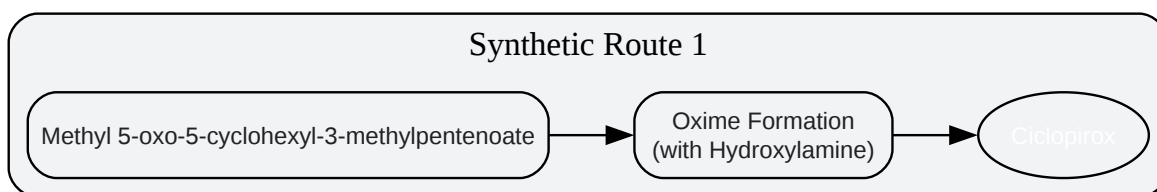
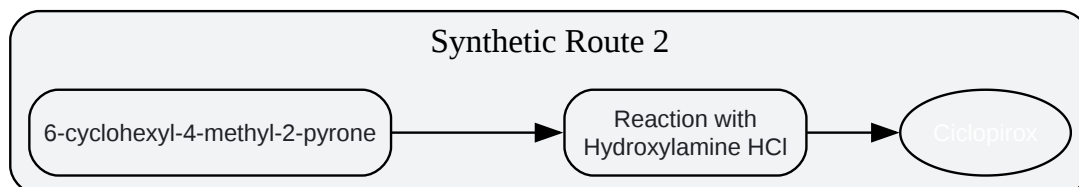
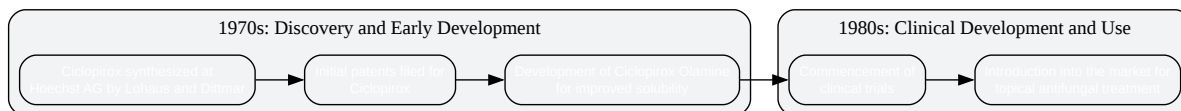
Abstract

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as certain bacteria. It also possesses anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and synthesis history of Ciclopirox, its mechanism of action, and key quantitative data regarding its antimicrobial and anti-inflammatory activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

Discovery and History

Ciclopirox was first synthesized in the 1970s by researchers at the German pharmaceutical company Hoechst AG.[1] The development was led by G. Lohaus and W. Dittmar, who were investigating novel antifungal compounds.[2] The initial patents for Ciclopirox were filed in the early 1970s, with a South African patent being one of the earliest.[3] The olamine salt of Ciclopirox, **Ciclopirox Olamine**, was developed to enhance its solubility and bioavailability.[3]

The discovery of Ciclopirox's antifungal activity stemmed from a screening program of newly synthesized compounds. Its unique mechanism of action, which differs from the then-prevalent azole antifungals, made it a promising candidate for development. Clinical trials began in the early 1980s, and it has since been widely used for the topical treatment of various fungal infections.[2]



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